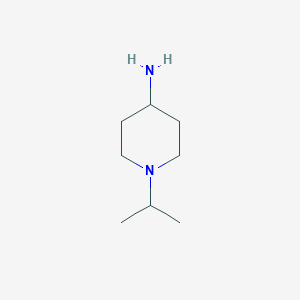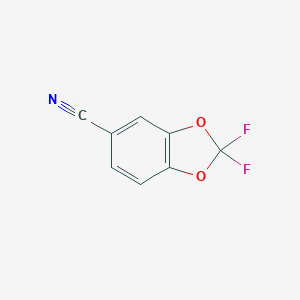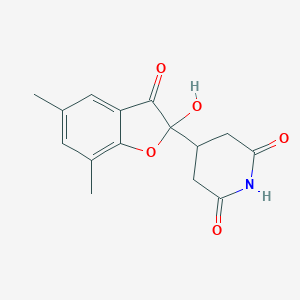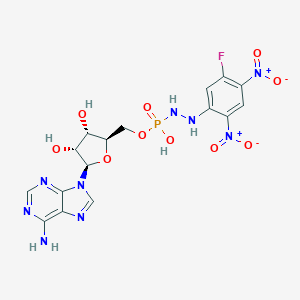
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine, also known as ADPFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in various cellular signaling pathways. ADPFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can increase the phosphorylation of proteins and modulate their activity. This can have downstream effects on various cellular signaling pathways, leading to changes in cell behavior.
Biochemische Und Physiologische Effekte
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can inhibit the activity of various PTPs, including SHP-1, SHP-2, and PTP1B. In vivo studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate various signaling pathways, leading to changes in cell behavior. For example, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to inhibit the growth of cancer cells and promote insulin signaling in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has several advantages for lab experiments. It is a potent inhibitor of PTPs and can be used to modulate various cellular signaling pathways. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. It can be toxic to cells at high concentrations, and its effects on PTPs may not be specific to a particular isoform. Additionally, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine may have off-target effects on other enzymes or cellular processes.
Zukünftige Richtungen
There are several future directions for research involving Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. One area of interest is the development of more specific inhibitors of PTPs. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a broad-spectrum inhibitor of PTPs, and more specific inhibitors could provide insights into the roles of individual isoforms. Another area of interest is the use of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in combination with other drugs or therapies. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have synergistic effects with other drugs in some studies, and further research could explore these interactions. Finally, there is interest in using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in the development of new therapies for various diseases, including cancer and diabetes.
Synthesemethoden
The synthesis of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, starting with the reaction of 2,4-dinitro-5-fluorophenylhydrazine with adenosine-5'-monophosphate (AMP) to form the intermediate compound 2,4-dinitro-5-fluorophenylhydrazine-AMP. This intermediate is then treated with phosphorus oxychloride to form Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of many signaling pathways, including those involved in cell growth, differentiation, and apoptosis. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate these pathways and provide insights into their mechanisms of action. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used to study the role of PTPs in cancer, diabetes, and neurodegenerative diseases, among others.
Eigenschaften
CAS-Nummer |
135101-78-9 |
|---|---|
Produktname |
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine |
Molekularformel |
C16H17FN9O10P |
Molekulargewicht |
545.33 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Andere CAS-Nummern |
135101-78-9 |
Synonyme |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



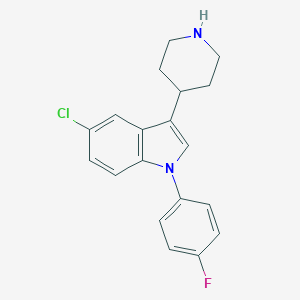

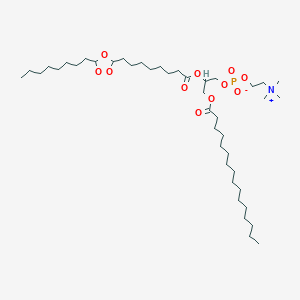
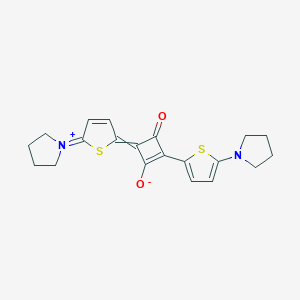
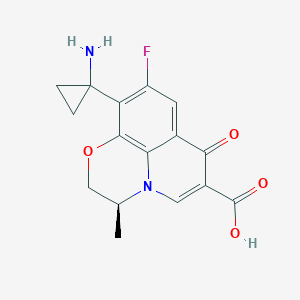
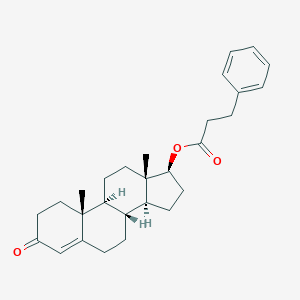
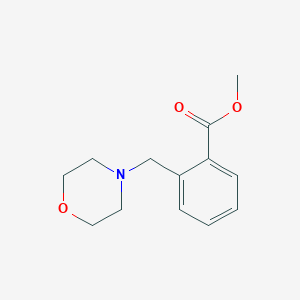
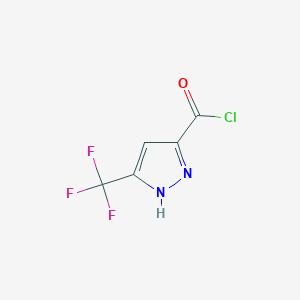
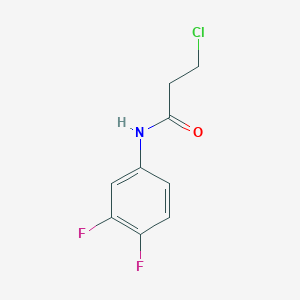
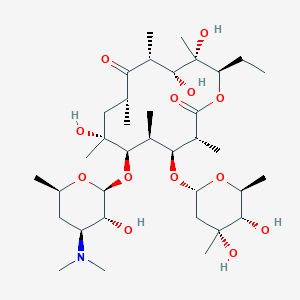
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
